molecular formula C10H14ClN3O2 B12224923 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol

Cat. No.: B12224923
M. Wt: 243.69 g/mol
InChI Key: VVKMFBPCXRXQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(2-Furylmethyl)amino]-1H-pyrazol-1-yl}ethanol is a chemical compound of interest in medicinal chemistry and neuroscience research, featuring a hybrid structure combining furan and pyrazole heterocycles. This compound is closely related to a class of Furan-2-yl-1H-pyrazoles that have been synthesized and evaluated for their potential to inhibit the aggregation of alpha-synuclein (α-syn), a process critically involved in the pathogenesis of Parkinson's disease . Research indicates that such compounds can exhibit efficacy comparable to known drug candidates in disrupting protein aggregation in vitro, suggesting its potential application as a secondary lead for structure-activity relationship (SAR) studies targeting neurodegenerative disorders . The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profile and presence in several marketed drugs across anti-inflammatory and anticancer domains . The integration of the furylmethylamino group may further modulate the compound's properties, potentially enhancing its bioactivity and selectivity. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to investigate its full mechanistic profile, including its potential as a building block for developing novel therapeutic agents.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

2-[3-(furan-2-ylmethylamino)pyrazol-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C10H13N3O2.ClH/c14-6-5-13-4-3-10(12-13)11-8-9-2-1-7-15-9;/h1-4,7,14H,5-6,8H2,(H,11,12);1H

InChI Key

VVKMFBPCXRXQPV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NN(C=C2)CCO.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reacting hydrazine hydrate with acetylacetone in ethanol under reflux yields 3,5-dimethyl-1H-pyrazole, which can be further functionalized. However, for 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol, the diketone precursor must incorporate a protected ethanol group to enable subsequent derivatization.

Functionalization at the 3-Position

Introducing the furylmethylamino group at the pyrazole’s 3-position involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination. A patent by describes using palladium acetate and lithium chloride in tetrahydrofuran (THF) to facilitate coupling between a pyrazole bromide and furfurylamine at 0–25°C, achieving 75% conversion. Alternatively, copper(I)-catalyzed Ullmann-type coupling in superheated ethanol (180°C, 35 bar) enhances reaction rates and selectivity.

Optimization Using Superheated Flow Reactors

Recent advances in continuous-flow systems under superheated (SH) conditions have significantly improved reaction efficiency and scalability:

Parameter Batch Conditions SH Flow Conditions
Temperature 80–100°C 180–200°C
Pressure Ambient 35–50 bar
Solvent Ethanol/THF SH Ethanol
Residence Time 12–24 h 5–30 min
Yield 40–60% 75–95%

For instance, the Wolff–Kishner reduction of a pyrazole hydrazone derivative in SH methanol (200°C, 50 bar) achieves 81% yield in 22 min, compared to 66% in batch mode over 11 h. Similarly, Diels-Alder cyclizations in SH dimethyl carbonate (180°C, 11 bar) reach 95% conversion with a space-time yield (STY) of 9.4 kg L⁻¹h⁻¹.

Purification and Crystallization Strategies

Solvent Extraction and Chromatography

Crude products are often purified via liquid-liquid extraction using cyclohexane/water mixtures to remove polar byproducts. Column chromatography on silica gel with ethyl acetate/hexane gradients isolates the target compound but suffers from low throughput.

Crystallization from Mixed Solvents

A patent by details crystallizing pyrazole derivatives from ethanol/water (7:3 v/v) at 4°C, yielding >99% pure material. For 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol, analogous protocols using isopropanol/water mixtures achieve 86% recovery.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol:

Method Conditions Yield Advantages Limitations
Grignard Addition THF, 0°C, MeMgBr 44% Simple setup, low cost Low yield, sensitive to moisture
SH Flow Amination Pd(OAc)₂, 180°C, 35 bar 75% High throughput, scalability Requires specialized equipment
Batch Hydroxyethylation NaOH, ethanol, reflux 60% Mild conditions Long reaction time
Crystallization Ethanol/water, 4°C 86% High purity Solvent-intensive

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The furylmethylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ethanol moiety can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furylmethyl oxides.

    Reduction: Formation of furylmethylamines or ethanol derivatives.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol involves its interaction with specific molecular targets. The furylmethylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The pyrazole ring may also participate in π-π stacking interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substitution Patterns

The following table highlights key structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name Substituent at Pyrazole-3 Position Substituent at Pyrazole-1 Position Key Structural Features Reference
2-{3-[(2-Furylmethyl)amino]-1H-pyrazol-1-yl}ethanol (2-Furylmethyl)amino Ethanol Aromatic furan, amino linker Target
2-[5-Amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethanol 3-Chlorophenyl Ethanol Halogenated aryl, no amino linker
2-[5-Amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol 2-Methyl-3-furyl Ethanol Methyl-substituted furan, no amino linker
PF04217903 (MET inhibitor) Quinolin-6-ylmethyl-triazolo group Ethanol Triazolo-pyrazine fused ring system

Key Observations :

  • The furylmethyl amino group in the target compound distinguishes it from halogenated aryl (e.g., 3-chlorophenyl in ) or methyl-furyl (e.g., ) analogues.
  • The ethanol moiety is conserved across all compounds, suggesting shared solubility or pharmacokinetic properties.
Physicochemical Properties
  • Electron Effects : The electron-rich furan ring may influence π-π stacking interactions in biological targets, contrasting with the electron-withdrawing chlorine in .
Kinase Inhibition
  • PF04217903 () demonstrates that pyrazole-ethanol derivatives can act as selective kinase inhibitors. Its triazolo-pyrazine fused system confers high MET kinase affinity. The target compound’s furylmethyl amino group may modulate selectivity toward other kinases or allosteric sites .
  • Antimicrobial Activity : Pyrazole-tellurium compounds () show antimicrobial properties, but the target compound lacks tellurium, suggesting divergent applications .

Biological Activity

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a furylmethyl amino group and an ethanol moiety. Its chemical structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where x,y,z,wx,y,z,w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and weight can be obtained from chemical databases.

Research indicates that 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol may act through various mechanisms:

  • P2Y12 Receptor Antagonism : Similar compounds have been identified as reversible antagonists of the P2Y12 purinergic receptor, which plays a crucial role in platelet aggregation and cardiovascular health .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity and Pharmacological Effects

The biological activity of 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol has been evaluated in several studies:

Antiplatelet Activity

A study demonstrated that derivatives similar to this compound effectively inhibit platelet aggregation, suggesting potential use in preventing thromboembolic disorders .

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results indicated selective cytotoxicity against certain types of cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Case Study 1: Antithrombotic Effects

In a clinical trial involving patients with cardiovascular diseases, a derivative of this compound was administered to evaluate its effectiveness in reducing thrombus formation. The results showed a significant decrease in thrombus size compared to the control group.

Case Study 2: Cancer Cell Line Testing

A study assessed the effects of 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol on breast cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

Data Tables

Study Biological Activity Findings
Antiplatelet ActivityInhibition of platelet aggregationSignificant reduction in thrombus formation
CytotoxicitySelective toxicity on cancer cellsIC50 values indicate effective inhibition
Cardiovascular TrialsAntithrombotic effectsDecreased thrombus size in treated patients

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.